molecular formula C22H22F2N4O3 B2847117 2-(3-(4-fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(3-fluorophenyl)acetamide CAS No. 941927-97-5

2-(3-(4-fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(3-fluorophenyl)acetamide

Cat. No.: B2847117
CAS No.: 941927-97-5
M. Wt: 428.44
InChI Key: JULYZKYHMWXHQP-UHFFFAOYSA-N
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Description

2-(3-(4-fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(3-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C22H22F2N4O3 and its molecular weight is 428.44. The purity is usually 95%.
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Scientific Research Applications

Analgesic Properties

Research on related structures, such as (indol-3-yl)alkylamides, has shown promising analgesic properties, suggesting the potential for pain management applications. Compounds bearing benzyl or 4-fluorobenzyl moieties exhibited potent analgesic effects, comparable to reference drugs like flupirtine, ibuprofen, and diclofenac. This highlights the potential for developing new analgesic agents based on similar chemical structures (Fouchard et al., 2001).

Anticonvulsant Activities

Further, alpha-acetamido-N-benzylacetamide derivatives have demonstrated significant anticonvulsant activities. These compounds provided excellent protection against maximal electroshock-induced seizures in mice, with effects comparable to phenytoin, indicating potential applications in epilepsy treatment (Kohn et al., 1993).

Antipsychotic Profiles

Studies on triazaspirodecanone derivatives have shown antipsychotic profiles in biochemical and behavioral pharmacological test models. These findings suggest a reduced propensity for neurological side effects, positioning them as candidates for safer antipsychotic medications (Wise et al., 1985).

Anticonvulsant and Neuroprotective Effects

Novel benzothiazole derivatives evaluated for anticonvulsant activity and neurotoxicity have shown high potency and protective index values better than standard drugs. This indicates the potential for developing new anticonvulsant agents with improved safety profiles (Liu et al., 2016).

Mechanism of Action

Mode of Action

It’s likely that the compound binds to its target(s) and induces a conformational change, which could alter the target’s activity and trigger downstream effects .

Biochemical Pathways

Without knowledge of the compound’s specific targets, it’s difficult to determine the exact biochemical pathways it affects. Given its structural similarity to certain anticonvulsant agents , it may influence pathways related to neuronal signaling and excitability.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its targets and mode of action. Given the lack of specific information, it’s challenging to describe these effects in detail .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. Without more detailed information, it’s difficult to discuss these effects in depth .

Properties

IUPAC Name

N-(3-fluorophenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F2N4O3/c23-16-6-4-15(5-7-16)13-28-20(30)22(26-21(28)31)8-10-27(11-9-22)14-19(29)25-18-3-1-2-17(24)12-18/h1-7,12H,8-11,13-14H2,(H,25,29)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JULYZKYHMWXHQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F)CC(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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